molecular formula C21H23F3N6O B10991683 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B10991683
M. Wt: 432.4 g/mol
InChI Key: KVEYTJJCDZCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazine core, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolo-pyridazine core, followed by the introduction of the piperidine and trifluoromethylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one atom or group with another, which can occur under various conditions depending on the nature of the substituents involved.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide include other triazolo-pyridazine derivatives These compounds share a similar core structure but may differ in the substituents attached to the core

Some similar compounds include:

  • 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
  • 1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid

These compounds can be compared based on their chemical structure, reactivity, and biological activity to highlight the unique features of this compound.

Properties

Molecular Formula

C21H23F3N6O

Molecular Weight

432.4 g/mol

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23F3N6O/c1-13(2)19-27-26-17-6-7-18(28-30(17)19)29-10-8-14(9-11-29)20(31)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-14H,8-11H2,1-2H3,(H,25,31)

InChI Key

KVEYTJJCDZCCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.